molecular formula C14H17NO3 B1202891 1-(Phenylacetyl)piperidine-4-carboxylic acid CAS No. 26965-32-2

1-(Phenylacetyl)piperidine-4-carboxylic acid

Cat. No.: B1202891
CAS No.: 26965-32-2
M. Wt: 247.29 g/mol
InChI Key: OTVPLNPLEZXHGE-UHFFFAOYSA-N
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Description

Historical Context and Discovery

Significance in Organic Chemistry

The compound’s significance lies in its hybrid structure, combining a piperidine ring with phenylacetyl and carboxylic acid functional groups. This configuration enables diverse reactivity, making it a versatile intermediate in organic synthesis. The piperidine moiety is a common pharmacophore in bioactive molecules, while the carboxylic acid group facilitates derivatization into esters, amides, or salts. For example, its use in synthesizing SDHI (succinate dehydrogenase inhibitor) fungicide intermediates underscores its role in agrochemical research. Additionally, its structural similarity to neurotransmitter analogs has driven investigations into central nervous system (CNS)-targeted therapeutics.

Classification and Nomenclature

1-(Phenylacetyl)piperidine-4-carboxylic acid is systematically named according to IUPAC guidelines as 1-(2-phenylacetyl)-4-piperidinecarboxylic acid . Key identifiers include:

  • Molecular formula : C₁₄H₁₇NO₃
  • Molecular weight : 247.29 g/mol
  • CAS Registry Number : 26965-32-2.

It belongs to the class of piperidine carboxylic acids , characterized by a six-membered piperidine ring substituted at the 1-position with a phenylacetyl group and at the 4-position with a carboxylic acid. Alternative names include 4-piperidinecarboxylic acid, 1-(phenylacetyl)-, and 1-(2-phenylacetyl)piperidine-4-carboxylic acid.

Table 1: Key Physicochemical Properties

Property Value Source
Density 1.225 g/cm³
Boiling Point 478.2°C at 760 mmHg
LogP 1.49
Topological Polar SA 57.6 Ų

Overview of Research Applications

This compound serves as a critical intermediate in multiple domains:

  • Pharmaceutical Development : Patents disclose its use in synthesizing monoamine reuptake inhibitors, potentially addressing depression and anxiety disorders. Its piperidine core is integral to ligands targeting G protein-coupled receptors (GPCRs).
  • Agrochemical Research : Analogous to pyrazole-4-carboxylic acid derivatives, it may contribute to fungicide development by inhibiting metabolic enzymes in pathogens.
  • Chemical Synthesis : The compound’s reactivity supports the production of amides and esters, as demonstrated in peptide coupling reactions and polymer chemistry.
  • Biochemical Probes : Its structural flexibility enables incorporation into fluorescent tags or enzyme inhibitors for mechanistic studies.

Recent advances include its role in synthesizing triazine dendrimers for drug delivery, highlighting its utility in nanotechnology. Collaborative studies between academic and industrial laboratories continue to expand its applications, particularly in optimizing synthetic routes for scalability.

This compound exemplifies the intersection of synthetic organic chemistry and applied pharmacology, offering a scaffold for innovation across disciplines. Future research may explore its enantiomeric properties or catalytic potential in asymmetric synthesis.

Properties

IUPAC Name

1-(2-phenylacetyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13(10-11-4-2-1-3-5-11)15-8-6-12(7-9-15)14(17)18/h1-5,12H,6-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVPLNPLEZXHGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40299794
Record name 1-(phenylacetyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40299794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802029
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

26965-32-2
Record name 26965-32-2
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132876
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(phenylacetyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40299794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acylation of Piperidine-4-carboxylic Acid

A direct method involves the acylation of piperidine-4-carboxylic acid with phenylacetyl chloride. The reaction is typically conducted in anhydrous dichloromethane (DCM) under basic conditions to neutralize HCl byproducts. Triethylamine (TEA) is commonly employed as a base, with yields ranging from 60% to 75%.

Reaction Conditions :

  • Solvent : Dichloromethane

  • Base : Triethylamine (2.5 equiv)

  • Temperature : 0°C to room temperature (RT)

  • Time : 12–24 hours

The product is purified via recrystallization from ethanol, achieving >95% purity.

Grignard Reagent-Mediated Synthesis

An alternative route utilizes Grignard reagents to functionalize piperidone intermediates. For example, 4-piperidone is treated with phenylmagnesium bromide to form 4-phenyl-4-piperidinol, which is subsequently oxidized to the carboxylic acid (Scheme 1).

Key Steps :

  • Grignard Addition :

    • 4-Piperidone + PhMgBr → 4-Phenyl-4-piperidinol

    • Yield : 65–70%

  • Oxidation :

    • 4-Phenyl-4-piperidinol + KMnO₄ → 1-(Phenylacetyl)piperidine-4-carboxylic acid

    • Yield : 50–55%

This method is limited by over-oxidation side reactions, necessitating careful control of stoichiometry.

Strecker Synthesis with Nitrile Intermediates

A three-step Strecker-based approach involves:

  • Nitrile Formation : Reaction of 4-piperidone with aniline and KCN to form α-phenylamino nitrile.

  • Hydrolysis : Conversion of the nitrile to a carboxamide using NaOH.

  • Esterification and Acylation : Methyl ester formation followed by propionic anhydride treatment.

Data Table 1 : Comparative Yields for Strecker Synthesis

StepReagents/ConditionsYield (%)
Nitrile FormationKCN, Aniline, RT, 24h14
Carboxamide Hydrolysis1,2-Ethanediol, KOH, 190°C45
Final AcylationPropionic Anhydride, RT1.2

This route suffers from low overall yield (1.2%) due to inefficiencies in nitrile-to-amide conversion.

Industrial Production and Scalability

Continuous Flow Reactor Systems

Industrial-scale production employs continuous flow reactors to enhance reaction control. A patented method uses microreactors for the acylation step, reducing reaction time from 24h to 2h and improving yield to 85%.

Advantages :

  • Reduced byproduct formation

  • Consistent temperature/pressure regulation

Catalytic Optimization

The use of Lewis acid catalysts (e.g., AlCl₃) in Friedel-Crafts acylations significantly improves efficiency. For instance, coupling piperidine-4-carboxylic acid with phenylacetyl chloride in the presence of AlCl₃ achieves 80% yield within 6h.

Data Table 2 : Catalyst Screening for Acylation

CatalystSolventTemperature (°C)Yield (%)
AlCl₃DCM2580
FeCl₃Toluene5065
NoneDCM2545

Reaction Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., DMF, DCM) enhance acylation rates by stabilizing intermediates. Non-polar solvents like toluene reduce side reactions in oxidation steps.

Temperature Control

Low temperatures (0–5°C) minimize epimerization during acylation, while higher temperatures (70–90°C) accelerate hydrolysis .

Scientific Research Applications

Medicinal Chemistry

1-(Phenylacetyl)piperidine-4-carboxylic acid has shown potential in the field of medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders. Its structural similarities to known analgesics and antipsychotics suggest that it may exhibit similar pharmacological effects.

Case Studies

  • Pain Management : Research indicates that derivatives of this compound could be effective in pain relief therapies, particularly for neuropathic pain. Studies have demonstrated its ability to modulate pain pathways, potentially leading to new analgesic agents with fewer side effects compared to traditional opioids .
  • Antidepressant Properties : Preliminary studies suggest that the compound may possess antidepressant-like effects in animal models. The mechanism appears to involve the modulation of neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation .

Agricultural Applications

In agricultural science, this compound is being investigated for its potential use as an insecticide or herbicide. Its structural features allow for interactions with biological systems, making it a candidate for developing new agrochemicals.

Research Findings

  • Insecticidal Activity : Studies have shown that compounds similar to this compound exhibit significant insecticidal properties against common agricultural pests. These compounds disrupt normal physiological functions in insects, leading to mortality or reduced reproductive success .
  • Systemic Properties : The compound's ability to be absorbed and translocated within plants enhances its efficacy as a protective agent against pests. This systemic action allows for prolonged protection compared to conventional surface-applied pesticides .

Chemical Precursor

The compound also serves as a precursor in the synthesis of various chemical entities. Its unique piperidine structure makes it valuable in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Synthesis Applications

  • Synthetic Pathways : this compound can be utilized to synthesize novel compounds by introducing various functional groups through organic reactions such as acylation and alkylation. This versatility is crucial for developing targeted therapies and effective agrochemicals .
  • Research and Development : Ongoing research aims to optimize synthetic routes involving this compound to enhance yield and reduce environmental impact during production processes .

Mechanism of Action

The mechanism of action of 1-(Phenylacetyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on derivatives of piperidine-4-carboxylic acid with modifications at the 1-position (N-substituent) and/or 4-position (carboxylic acid group). Key differences in physicochemical properties, synthetic accessibility, and biological relevance are highlighted.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at 1-Position Molecular Weight Solubility Key Applications/Properties References
1-(Phenylacetyl)piperidine-4-carboxylic acid Phenylacetyl 247.27 (calc.) Limited data; likely polar aprotic solvents Scaffold for drug design
1-(Pyridin-4-yl)piperidine-4-carboxylic acid HCl Pyridin-4-yl 242.69 Water (due to HCl salt) Potential ligand for metal coordination in nanoparticles
1-[(4-Chlorophenoxy)acetyl]piperidine-4-carboxylic acid 4-Chlorophenoxyacetyl 297.73 Chloroform, DMSO Intermediate in organic synthesis
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid Ethoxycarbonyl 215.22 Methanol, DMSO Prodrug precursor; high GI absorption
1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid 2-Chlorobenzoyl 267.70 Chloroform, Methanol Research chemical for enzyme studies
1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid Cyclopentylcarbonyl 237.29 Not specified Safety data available (GHS-compliant)

Key Observations:

Substituent Effects on Solubility: Hydrophilic substituents (e.g., pyridin-4-yl in ) enhance water solubility, especially when ionized as HCl salts. Bulky hydrophobic groups (e.g., phenylacetyl, chlorophenoxyacetyl) reduce aqueous solubility but improve lipid membrane permeability .

Synthetic Accessibility :

  • 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid is synthesized via catalytic reactions with NaOH or Na₂CO₃, highlighting its straightforward preparation .
  • Compounds like 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid require specialized coupling agents, increasing synthetic complexity .

Biological Relevance: The ethoxycarbonyl derivative exhibits favorable pharmacokinetic properties (e.g., high GI absorption) for prodrug development . Pyridin-4-yl analogs show utility in nanoparticle functionalization, leveraging their metal-coordinating ability .

Biological Activity

1-(Phenylacetyl)piperidine-4-carboxylic acid (also referred to as a piperidine derivative) has garnered attention in recent years for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a phenylacetyl group at the first position and a carboxylic acid group at the fourth position. Its molecular formula is C13_{13}H15_{15}NO2_{2}, with a molecular weight of approximately 219.26 g/mol. The unique structural features contribute to its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can disrupt cellular processes.
  • Receptor Modulation : It is believed to interact with various receptors on cell membranes, influencing signal transduction pathways.
  • Gene Expression Regulation : The compound may also affect the expression of genes associated with inflammation and cell proliferation.

Biological Activities

  • Antimicrobial Activity :
    • Studies have indicated that this compound exhibits antimicrobial properties against a range of bacterial strains. Its mechanism involves the inhibition of DNA gyrase, leading to impaired DNA replication in bacteria.
  • Anticancer Properties :
    • Research has shown that this compound can induce apoptosis in cancer cells. A study demonstrated that it exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in some assays .
    • The compound's ability to modulate key signaling pathways involved in cell growth and survival suggests potential as an anticancer agent.
  • Anti-inflammatory Effects :
    • Preliminary investigations suggest that this compound may reduce inflammation by downregulating pro-inflammatory cytokines such as IL-6 and TNF-α in various experimental models .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, showcasing its potential as a therapeutic agent for bacterial infections.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa17

Anticancer Activity Assessment

In vitro studies on cancer cell lines demonstrated that treatment with varying concentrations of this compound resulted in dose-dependent cytotoxicity.

Concentration (µM)Cell Viability (%)
1080
2550
5020

The compound was noted to significantly induce apoptosis at higher concentrations, indicating its potential use in cancer therapy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(Phenylacetyl)piperidine-4-carboxylic acid, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves acetylation of piperidine-4-carboxylic acid derivatives. A common method uses acetic anhydride with pyridine as a catalyst under reflux conditions (~100–120°C) to ensure complete acetylation . Alternative routes include benzyl protection of the piperidine nitrogen using benzyl chloroformate under basic conditions (e.g., NaHCO₃), followed by carboxylation at the 4-position . Key factors for yield optimization include temperature control, stoichiometric ratios (1:1.2 for acyl chloride:piperidine), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Methodological Answer : Structural confirmation requires multi-technique analysis:

  • NMR : ¹H and ¹³C NMR to verify acetyl and phenylacetyl group integration (e.g., δ ~2.1 ppm for acetyl CH₃, δ ~7.3–7.5 ppm for aromatic protons) .
  • FT-IR : Peaks at ~1650–1700 cm⁻¹ confirm carbonyl (C=O) groups from the acetyl and carboxylic acid moieties .
  • HPLC : Purity assessment (>95%) using a C18 column with UV detection at 254 nm .
  • Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 248.1) .

Q. What analytical techniques are recommended for assessing purity and stability under varying storage conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition onset >200°C suggests suitability for high-temperature reactions) .
  • Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • XRD : Crystallinity assessment to detect polymorphic changes affecting solubility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing derivatives of this compound?

  • Methodological Answer : Contradictory peaks (e.g., unexpected splitting or shifts) may arise from:

  • Stereochemical Isomerism : Use chiral HPLC or NOESY to distinguish enantiomers .
  • Impurity Interference : Purify via recrystallization (ethanol/water) or flash chromatography (silica gel, ethyl acetate/hexane) .
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) to assess conformational exchange broadening .

Q. What green chemistry approaches are applicable to the synthesis of this compound to improve sustainability?

  • Methodological Answer :

  • Solvent Replacement : Replace DMF or THF with cyclopentyl methyl ether (CPME) or 2-MeTHF, which are biodegradable .
  • Catalyst Optimization : Use immobilized lipases (e.g., CAL-B) for acetylation to reduce metal waste .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) and energy use .

Q. What strategies are effective in enhancing the compound’s solubility for biological assays without altering bioactivity?

  • Methodological Answer :

  • Salt Formation : Prepare hydrochloride salts by reacting with HCl in diethyl ether, improving aqueous solubility .
  • Co-Solvent Systems : Use DMSO:PBS (10:90 v/v) for in vitro assays; confirm compatibility via dynamic light scattering (DLS) .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability .

Q. How does modifying substituents on the phenylacetyl group affect the compound’s bioactivity and selectivity toward neurological targets?

  • Methodological Answer :

  • Electron-Withdrawing Groups (e.g., -NO₂) : Increase binding to GABA_A receptors (IC₅₀ reduced by ~40% vs. parent compound) but may reduce BBB penetration .
  • Lipophilicity Tuning : Introduce -OCH₃ groups to improve logP (target: 2–3) for CNS penetration, validated via parallel artificial membrane permeability assays (PAMPA) .
  • Steric Effects : Bulky substituents (e.g., -CF₃) disrupt binding to off-target kinases (e.g., JAK2), assessed via kinase profiling panels .

Q. What computational methods are employed to predict the compound’s binding affinity to neurological targets like NMDA receptors?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with NMDA receptor crystal structures (PDB: 6W4K) to identify key interactions (e.g., hydrogen bonds with GluN2B) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD <2.0 Å indicates stable binding) .
  • QSAR Modeling : Develop models using MOE descriptors (e.g., polar surface area, H-bond donors) to predict IC₅₀ values against neuropathic pain targets .

Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity data between in vitro and in vivo models for derivatives of this compound?

  • Methodological Answer :

  • Metabolic Stability Testing : Use liver microsomes (human/rat) to identify rapid Phase I metabolism (e.g., CYP3A4-mediated oxidation) causing false-negative in vitro results .
  • Plasma Protein Binding : Measure via equilibrium dialysis; >90% binding may reduce free drug concentration in vivo .
  • Species-Specific Differences : Compare murine vs. human primary neuron responses using patch-clamp electrophysiology .

Tables for Key Data

Property Value Method Reference
Melting Point198–202°CDifferential Scanning Calorimetry
logP1.8 ± 0.2Shake Flask (octanol/water)
Aqueous Solubility (25°C)2.3 mg/mLHPLC-UV
Plasma Stability (t₁/₂)4.5 hours (human)LC-MS/MS

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Phenylacetyl)piperidine-4-carboxylic acid
Reactant of Route 2
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1-(Phenylacetyl)piperidine-4-carboxylic acid

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